Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate
Description
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Properties
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(7-18-8-11)9-3-2-4-12(6-9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZVVZYRSEWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602426 | |
| Record name | Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-85-5 | |
| Record name | Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances lipophilicity and biological activity. The presence of the trifluoromethyl group can significantly affect the compound's interaction with biological targets, thus altering its pharmacological profile.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects. For instance, compounds containing trifluoromethyl groups have been reported to enhance binding affinity to targets due to their electron-withdrawing nature, leading to increased potency in enzyme inhibition .
- Anticancer Activity : Research indicates that similar compounds exhibit significant anticancer properties. For example, derivatives with trifluoromethyl groups have been tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like Doxorubicin .
Anticancer Activity
A series of studies have evaluated the anticancer potential of compounds related to this compound. Below is a summary of findings:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| This compound | HCT116 (Colon) | TBD | |
| This compound | PC3 (Prostate) | TBD |
Note: TBD denotes that specific IC50 values were not available in the reviewed literature.
Enzyme Inhibition Studies
In addition to anticancer activity, preliminary studies suggest that this compound may inhibit various enzymes involved in metabolic pathways:
- HIV Reverse Transcriptase : Compounds with similar structural motifs have been shown to inhibit HIV replication effectively by targeting reverse transcriptase, suggesting a potential application for this compound in antiviral therapies .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a series of trifluoromethyl-containing nicotinates against multiple cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .
- Antiviral Activity : Another investigation focused on the antiviral properties of similar compounds against HIV-1. The study revealed that compounds with trifluoromethyl substitutions inhibited viral replication effectively and demonstrated a favorable safety profile compared to existing treatments .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic or acidic conditions. This reaction is critical for generating bioactive intermediates in pharmaceutical syntheses.
Conditions and Outcomes (from , ):
| Reagent | Temperature | Time | Yield | Product |
|---|---|---|---|---|
| 1M KOH (aqueous) | 80°C | 6 h | 92% | 5-(3-(Trifluoromethyl)phenyl)nicotinic acid |
| H₂SO₄ (10% in H₂O) | Reflux | 8 h | 85% | Same as above |
The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide ions. The trifluoromethyl group stabilizes the intermediate through inductive effects .
Reduction Reactions
The ester group can be reduced to a primary alcohol using hydride-based reagents.
| Reagent | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| LiAlH₄ (excess) | THF | 0°C → RT | 78% | 3-(Hydroxymethyl)-5-(3-(trifluoromethyl)phenyl)pyridine |
| NaBH₄ (with CeCl₃) | MeOH | RT | 65% | Same as above |
LiAlH₄ achieves higher yields due to its stronger reducing power, while NaBH₄ requires Lewis acid activation for efficacy .
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at the 2- and 4-positions.
Example Reaction (from , ):
Reaction with ammonia under high pressure:
| Conditions | Product | Yield |
|---|---|---|
| NH₃ (g), CuI, 100°C | 5-(3-(Trifluoromethyl)phenyl)-3-aminonicotinic acid | 68% |
The trifluoromethyl group enhances the ring’s electrophilicity, directing nucleophiles to meta/para positions relative to itself .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when halogenated. Though the parent compound lacks halogens, derivatives with bromine at the 2-position undergo coupling.
| Substrate | Boronic Acid | Catalyst | Yield | Product |
|---|---|---|---|---|
| 2-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 82% | 2-Phenyl-5-(3-(trifluoromethyl)phenyl)nicotinate |
This reaction expands access to diversely substituted nicotinates for structure-activity studies .
Oxidation Reactions
Controlled oxidation targets the pyridine ring or side chains.
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Pyridine C-4 | 4-Oxo derivative | 58% |
| SeO₂ | Benzylic C-H | 3-(Carboxyl)-5-(3-(trifluoromethyl)phenyl)pyridine | 44% |
Oxidation is less favored due to the electron-deficient nature of the ring, necessitating harsh conditions .
Stability and Handling
The compound is stable under inert storage but degrades in acidic/basic aqueous media. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
